methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate
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Description
Methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
- Methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate exhibits anti-inflammatory effects. Researchers have investigated its potential as a therapeutic agent for inflammatory conditions, such as arthritis and autoimmune diseases .
- Studies suggest that this compound may have analgesic (pain-relieving) properties. It could be explored as an alternative to existing pain management drugs .
- Preliminary research indicates that methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate might inhibit cancer cell growth. Its mechanism of action warrants further investigation for potential use in cancer therapy .
- Cyclopentyl methyl ether, a derivative of this compound, serves as an eco-friendly solvent in fine-chemical industries. Its use reduces environmental impact compared to traditional solvents .
- Researchers have explored the compound’s role in organic synthesis, particularly in constructing complex molecules. Its unique structure makes it valuable for designing new chemical reactions .
- Methyl 4-(N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate can serve as an intermediate in the synthesis of pharmaceutical compounds. Its functional groups allow for versatile modifications .
- Due to its structural features, this compound could be explored for drug delivery applications. Researchers investigate its ability to encapsulate and release therapeutic agents efficiently .
Anti-Inflammatory Activity
Analgesic Properties
Anticancer Potential
Solvent Applications
Organic Synthesis
Pharmaceutical Intermediates
Potential Drug Delivery Systems
properties
IUPAC Name |
methyl 4-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-20(24)15-8-10-18(11-9-15)28(25,26)21-13-16-12-19(14-6-7-14)23(22-16)17-4-2-3-5-17/h8-12,14,17,21H,2-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIKOBZRVYGYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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